Calactin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calactin comes from the roots of the Asclepias curassavica L. and has anticancer properties from inducing apoptosis through an ERK signaling pathway.

Applications De Recherche Scientifique

Case Studies

- Liver Cancer Treatment : A study on the effects of Calotropis gigantea stem bark extracts demonstrated that calactin, when combined with doxorubicin, significantly increased cytotoxicity against HepG2 liver cancer cells. The combination treatment reduced tumor progression and inflammatory cytokines in a rat model of liver cancer induced by diethylnitrosamine (DEN) .

- Inhibition of Tumor Growth : Another study reported that fractions of Calotropis gigantea extracts containing this compound inhibited the growth of liver cancer in rats. The treatment resulted in a decrease in liver weight/body weight ratio and reduced the occurrence of hyperplastic nodules and fibrosis .

Data Table: this compound Content in Extracts

| Extract Type | This compound Content (mg/10g extract) |

|---|---|

| Dichloromethane | 9.6 ± 0.41 |

| Ethanol | 5.7 ± 0.03 |

| Water | 4.2 ± 0.51 |

| Ethyl Acetate | 1.6 ± 0.11 |

The dichloromethane extract showed the highest concentration of this compound, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties, which may contribute to its anticancer effects by reducing inflammation-related carcinogenesis.

- Cytokine Modulation : Research indicated that treatment with Calotropis gigantea extracts lowered levels of inflammatory cytokines such as TNF-α, IL-6, and TGF-β in cancer models, suggesting an additional mechanism through which this compound may exert its therapeutic effects .

Wound Healing and Anthelmintic Properties

Beyond its anticancer applications, this compound has been traditionally used for wound healing and as an anthelmintic agent:

Analyse Des Réactions Chimiques

Chemical Identification and Structural Characterization

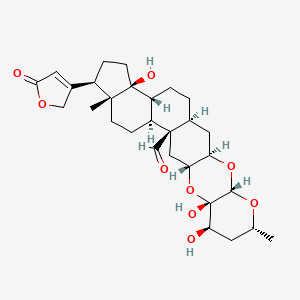

Calactin (C₃₀H₅₀O) is a pentacyclic triterpene alcohol confirmed via combustion analysis and molecular weight determination . Key identification methods include:

Colorimetric Reactions

Spectroscopic Data

-

Derivative Analysis : Acetate (m.p. 238°C) and benzoate (m.p. 279–280°C) confirm hydroxyl group reactivity .

Hydrolysis and Derivative Formation

This compound undergoes controlled hydrolysis and derivatization:

-

Acetylation : Reacts with benzoyl chloride/pyridine to form stable benzoates, retaining optical activity .

-

Saponification : Resists isomerization under acidic conditions (e.g., formic acid), distinguishing it from lactucerol isomers .

Reaction Scheme

textThis compound + RCOCl → this compound ester (R = acetyl/benzoyl)

Stability Under Reactive Conditions

Comparative Reactivity with Analogues

| Compound | Liebermann-Burchard Reaction | Saponification Behavior |

|---|---|---|

| This compound | Transient blue phase | No isomerization |

| α-Lactucerol | Immediate purple | Forms iso-lactucerol |

| β-Calotropeol | Similar to this compound | Resists formic acid |

Interaction with Functional Groups

Propriétés

Numéro CAS |

20304-47-6 |

|---|---|

Formule moléculaire |

C29H40O10 |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1 |

Clé InChI |

WLEPWZGEVXFKPT-FFLRHQAWSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

SMILES isomérique |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

SMILES canonique |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

20304-47-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Calactin; Pecilocerin B; Pekilocerin B; Poekilocerin B; Pokilocerin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.